1-(benzyloxy)-3-(thiophen-2-yl)quinoxalin-2(1H)-one 4-oxide
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Overview
Description
4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE is a complex organic compound that features a quinoxaline core substituted with benzyloxy and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE typically involves multi-step organic reactions. One common method includes the condensation of a benzyloxy-substituted quinoxaline derivative with a thiophene-containing reagent under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .
Scientific Research Applications
4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 2,3,4-trisubstituted thiophenes share structural similarities with the thiophene moiety of 4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE.
Quinoxaline Derivatives: Compounds such as 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline have similar quinoxaline cores.
Uniqueness
What sets 4-(BENZYLOXY)-3-OXO-2-(THIOPHEN-2-YL)-3,4-DIHYDROQUINOXALIN-1-IUM-1-OLATE apart is the combination of benzyloxy and thiophene groups on the quinoxaline core, which imparts unique electronic and steric properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H14N2O3S |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-oxido-1-phenylmethoxy-3-thiophen-2-ylquinoxalin-4-ium-2-one |
InChI |
InChI=1S/C19H14N2O3S/c22-19-18(17-11-6-12-25-17)20(23)15-9-4-5-10-16(15)21(19)24-13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
GJYWYLDOYNTXQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CON2C3=CC=CC=C3[N+](=C(C2=O)C4=CC=CS4)[O-] |
Origin of Product |
United States |
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